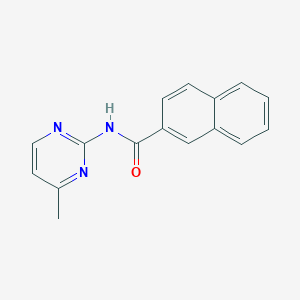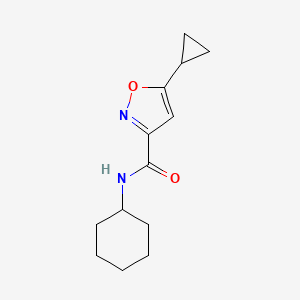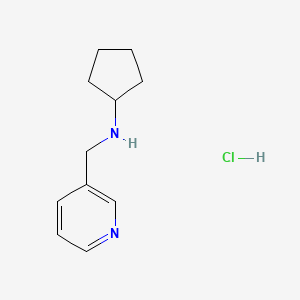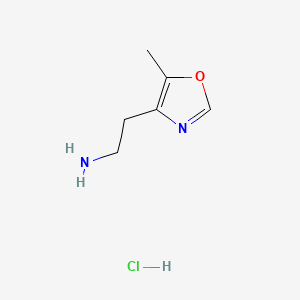
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPP+ and is synthesized through a specific method.
科学研究应用
MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MPP+ is in the study of Parkinson's disease. MPP+ is known to selectively damage dopaminergic neurons, which are the cells that are affected in Parkinson's disease. This property of MPP+ has made it a valuable tool for studying the pathophysiology of Parkinson's disease and developing potential treatments.
作用机制
MPP+ exerts its toxic effects on dopaminergic neurons through its ability to enter the cells through the dopamine transporter. Once inside the cells, MPP+ is oxidized by the enzyme monoamine oxidase-B (MAO-B) to form a highly reactive metabolite that damages the mitochondria and leads to cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to have several biochemical and physiological effects on cells. It selectively damages dopaminergic neurons, which are the cells that produce dopamine, a neurotransmitter that is crucial for movement control. The damage to these cells leads to a decrease in dopamine levels, which results in the characteristic motor symptoms of Parkinson's disease. MPP+ also affects the mitochondrial function of cells, leading to a decrease in energy production and an increase in oxidative stress.
实验室实验的优点和局限性
MPP+ has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its well-established mechanism of action. However, MPP+ also has several limitations, including its toxicity and potential hazards associated with its use. Careful handling and disposal of MPP+ are necessary to ensure the safety of researchers and the environment.
未来方向
For the study of MPP+ include the development of new treatments for Parkinson's disease and improved methods for synthesizing and purifying the compound.
合成方法
MPP+ is synthesized through a specific method that involves the reaction between N-methyl-4-phenylpyridinium iodide and 3-phenylpropyl bromide. This reaction results in the formation of MPP+ as a white crystalline solid. The synthesis method of MPP+ is crucial to ensure the purity and quality of the compound for its scientific research applications.
属性
IUPAC Name |
3-phenylpropyl 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO2.HI/c1-18(12-6-3-7-13-18)15-17(19)20-14-8-11-16-9-4-2-5-10-16;/h2,4-5,9-10H,3,6-8,11-15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLDWSOHVTQQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)OCCCC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)





![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
